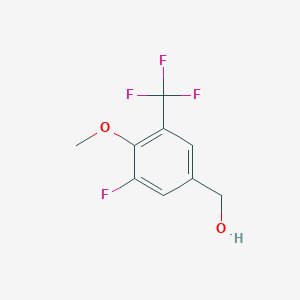

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-3,14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKZSFGELLSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Substitution: Introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)

Substitution: Trifluoromethyl iodide (CF3I), methanol with a base

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid

Reduction: Corresponding hydrocarbon

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and fluorine groups contribute to the compound’s reactivity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol (CAS: 86277639)

- Substituents : Trifluoromethyl (position 3), methoxy (position 5), fluorine (position 2).

- Molecular Formula : C₉H₈F₄O₂.

- Key Differences: The altered positions of methoxy and fluorine substituents lead to distinct electronic effects.

5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS: 220227-29-2)

Functional Group Variants

4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS: 65735-71-9)

- Substituents : Chlorine (position 4), trifluoromethyl (position 3).

- Molecular Formula : C₈H₆ClF₃O.

- Key Differences : Replacement of methoxy with chlorine introduces stronger electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to the target compound’s methoxy group (pKa ~13–14) .

4-(Trifluoromethyl)benzyl alcohol (CAS: 349-95-1)

Nitro- and Bromo-Substituted Analogs

2-Nitro-4-(trifluoromethyl)benzyl alcohol (CAS: 133605-27-3)

- Substituents : Nitro (position 2), trifluoromethyl (position 4).

- Molecular Formula: C₈H₆F₃NO₃.

- Key Differences : The nitro group’s strong electron-withdrawing nature decreases the hydroxyl group’s acidity (pKa ~8–9) and reduces thermal stability (m.p. 63–65°C) compared to the target compound .

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 2384801-56-1)

- Substituents : Bromine (position 3), chlorine (position 4), trifluoromethyl (position 5).

- Molecular Formula : C₈H₅BrClF₃O.

Physicochemical Properties

- Solubility: Methoxy and trifluoromethyl groups create a balance between polar and nonpolar interactions, yielding moderate solubility in ethanol and DMSO (5–10 mg/mL, inferred from analogs) .

- Thermal Stability : Melting points for similar compounds range from 63–65°C (nitro-substituted) to >100°C (halogenated), suggesting the target compound may exhibit intermediate stability .

Biological Activity

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.16 g/mol. The presence of fluorine and methoxy groups contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making the compound a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. A notable case study revealed that a related compound demonstrated a synergistic effect when combined with established chemotherapeutics, leading to enhanced efficacy against resistant cancer cell lines .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Tables of Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Antimicrobial | Inhibits growth of bacteria | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Studies

- Anticancer Efficacy : A study conducted on a derivative of this compound demonstrated a marked reduction in tumor size in xenograft models when administered in combination with other chemotherapeutic agents. The study highlighted the compound's role in enhancing the effects of existing treatments while minimizing side effects .

- Antimicrobial Screening : In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki–Miyaura coupling using aryl halides and boronic acid derivatives, with palladium catalysts and bases (e.g., Na₂CO₃) in solvents like THF or DMF at 60–100°C . Alternative methods include reduction of carboxylic acid derivatives (e.g., using DIBAL for controlled reduction to avoid over-reduction to hydrocarbons). Key factors affecting yield include:

- Catalyst loading (1–5 mol% Pd).

- Temperature control to minimize side reactions.

- Solvent polarity (polar aprotic solvents enhance coupling efficiency). Yields typically range from 60–85%, with purity confirmed via HPLC or GC-MS .

Q. How do the methoxy and trifluoromethyl groups influence the compound’s reactivity in organic synthesis?

- Methoxy group (-OCH₃) : Acts as an electron-donating group, directing electrophilic substitution to the para position. Enhances solubility in polar solvents.

- Trifluoromethyl group (-CF₃) : Strong electron-withdrawing effect increases electrophilicity at the benzyl position, facilitating nucleophilic attacks (e.g., SN2 substitutions). The -CF₃ group also enhances metabolic stability in bioactive analogs .

- Synergistic effects : The combination creates a polarized aromatic system, enabling diverse reactivity in cross-coupling and oxidation reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR confirms the presence and position of fluorine atoms (δ ~ -60 to -70 ppm for -CF₃). ¹H NMR identifies the benzyl alcohol proton (δ ~4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. 238.14 g/mol for C₁₀H₉F₄O₂).

- X-ray crystallography : Resolves stereoelectronic effects of substituents on the benzene ring .

Q. What are the primary applications of this compound in drug discovery?

- Pharmacophore development : The trifluoromethyl group improves lipophilicity and bioavailability, making it a key intermediate for kinase inhibitors and antiviral agents.

- Protease inhibition : Acts as a scaffold for targeting serine proteases due to hydrogen-bonding interactions with the alcohol moiety .

Q. How does this compound compare to structurally similar benzyl alcohols in reactivity?

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

- Steric hindrance : The -CF₃ group at position 3 blocks electrophilic attacks at adjacent positions, favoring reactions at the para-methoxy site.

- Directing effects : Methoxy groups guide electrophiles to position 5, but fluorine at position 1 (meta to -CF₃) complicates predictability. Computational modeling (DFT) is recommended to predict reaction pathways .

Q. How can conflicting data on oxidation products be resolved?

Oxidation of the benzyl alcohol group can yield either an aldehyde or carboxylic acid, depending on conditions:

- PCC (pyridinium chlorochromate) : Selective for aldehyde formation (80–90% yield).

- KMnO₄/NaOH : Over-oxidation to carboxylic acid (60–70% yield). Discrepancies in literature often stem from unoptimized reaction times or solvent choices (e.g., aqueous vs. anhydrous conditions) .

Q. What strategies mitigate decomposition during long-term storage?

- Storage conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition.

- Purity monitoring : Quarterly HPLC analysis to detect degradation products (e.g., oxidized aldehydes) .

Q. How do solvent effects influence its participation in catalytic asymmetric reactions?

- Polar solvents (DMF, DMSO) : Stabilize charged intermediates in palladium-catalyzed couplings but may reduce enantioselectivity.

- Chiral solvents (e.g., (R)-BINOL) : Improve asymmetric induction in kinetic resolutions (up to 90% ee reported) .

Q. What computational tools predict its interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to ATP pockets in kinases.

- MD simulations (GROMACS) : Assess stability of hydrogen bonds between the alcohol group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Methodological Considerations

- Contradiction Analysis : Compare NMR data across studies to identify solvent- or temperature-dependent shifts.

- Synthetic Optimization : Use DoE (Design of Experiments) to map the impact of catalyst, solvent, and temperature on yield .

- Safety : Handle with nitrile gloves due to potential skin irritation (LD₅₀ data in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.